1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea
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Overview
Description
1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea is an organic compound with the molecular formula C11H17N3O It is a derivative of urea, featuring an aminophenyl group and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea
- 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea
- Ethyl 4-Aminophenyl-1-phenethylpiperidine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(4-aminophenyl)ethyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYRIMHHARDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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